(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide is a complex organic compound with a unique structure that includes an oxazole ring, a methoxyphenyl group, and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound may be investigated for its potential bioactivity. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide could be explored for its pharmacological properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products .
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which are elucidated through detailed studies involving techniques such as molecular docking, enzyme assays, and cellular assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets (1Z)-N’-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide apart from these similar compounds is its specific combination of functional groups and the presence of the oxazole ring. This unique structure confers distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-10(7-12(14)16-17)15-13(19-8)9-5-3-4-6-11(9)18-2/h3-6,17H,7H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUQELOEKQCPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2OC)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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